2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a methyl group at the 3-position, and an N-(2,2,2-trifluoroethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Bromination: The starting material, 3-methylaniline, undergoes bromination using bromine or a bromine source to introduce a bromine atom at the 2-position.
N-Trifluoroethylation: The brominated intermediate is then reacted with 2,2,2-trifluoroethylamine hydrochloride in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Bromo-N-(2,2,2-trifluoroethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both a bromine atom and a trifluoroethyl group can enhance its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
HVOKMMUOHBYQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(F)(F)F)Br |
Origin of Product |
United States |
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